N-(5-Phenylfuran-2-YL)-N-(prop-2-EN-1-YL)heptanamide
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Overview
Description
N-Allyl-N-(5-phenylfuran-2-yl)heptanamide is an organic compound with the molecular formula C20H25NO2 and a molecular weight of 311.41 g/mol . This compound belongs to the class of aryl compounds and is characterized by the presence of a furan ring substituted with a phenyl group and an allyl group attached to a heptanamide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with allylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(5-phenylfuran-2-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The allyl group can participate in substitution reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted allyl derivatives
Scientific Research Applications
N-Allyl-N-(5-phenylfuran-2-yl)heptanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been identified as inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in deacetylation and defatty-acylation of protein substrates . The compound binds to the active site of SIRT2, inhibiting its activity and leading to downstream effects on cellular processes such as gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenylfuran-2-yl)-N-prop-2-enylheptanamide
- N-Allyl-N-(5-phenylfuran-2-yl)butanamide
- N-Allyl-N-(5-phenylfuran-2-yl)pentanamide
Uniqueness
N-Allyl-N-(5-phenylfuran-2-yl)heptanamide is unique due to its specific structural features, including the presence of both an allyl group and a phenyl-substituted furan ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
62187-65-9 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5-phenylfuran-2-yl)-N-prop-2-enylheptanamide |
InChI |
InChI=1S/C20H25NO2/c1-3-5-6-10-13-19(22)21(16-4-2)20-15-14-18(23-20)17-11-8-7-9-12-17/h4,7-9,11-12,14-15H,2-3,5-6,10,13,16H2,1H3 |
InChI Key |
QAHLQFWOWQHRMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CC=C)C1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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